2,3-Pyridinedicarbonitrile, 6-chloro-
Overview
Description
“2,3-Pyridinedicarbonitrile, 6-chloro-” is a heterocyclic compound . It is also known as “6-Chloro-2,3-pyridinedicarbonitrile” with the molecular formula C7H2ClN3 and a molecular weight of 163.56 .
Synthesis Analysis
While specific synthesis methods for “2,3-Pyridinedicarbonitrile, 6-chloro-” were not found, it’s worth noting that similar compounds like “2,6-Pyridinedicarbonitrile” have been synthesized using Rhodococcus erythropolis A4 for biotransformation . Another related compound, “2,6-Pyridinedicarbonitrile”, has been used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine .Molecular Structure Analysis
The molecular structure of “2,3-Pyridinedicarbonitrile, 6-chloro-” is characterized by the presence of a pyridine ring with two cyano groups and a chlorine atom . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,3-Pyridinedicarbonitrile, 6-chloro-” include its molecular formula C7H2ClN3 and molecular weight 163.56 . More specific properties such as melting point, boiling point, and density were not found in the retrieved sources.Safety and Hazards
While specific safety data for “2,3-Pyridinedicarbonitrile, 6-chloro-” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Future Directions
While specific future directions for “2,3-Pyridinedicarbonitrile, 6-chloro-” were not found, research in the field of heterocyclic compounds is ongoing. For instance, there is interest in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally similar to "2,3-Pyridinedicarbonitrile, 6-chloro-" . This suggests potential future directions in the development of green synthesis methods for similar compounds.
Properties
IUPAC Name |
6-chloropyridine-2,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-7-2-1-5(3-9)6(4-10)11-7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUBFRUENRJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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